molecular formula C12H12O B023543 1-Phenyl-4-hexyn-3-one CAS No. 122124-41-8

1-Phenyl-4-hexyn-3-one

Cat. No.: B023543
CAS No.: 122124-41-8
M. Wt: 172.22 g/mol
InChI Key: XRHXLHINNLXPNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-4-hexyn-3-one can be synthesized from 1-phenyl-4-hexyn-3-ol . The synthesis involves the oxidation of 1-phenyl-4-hexyn-3-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The key is to optimize reaction conditions and scale up the process while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-hexyn-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to the corresponding alcohol, 1-phenyl-4-hexyn-3-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Amines or hydrazines in the presence of an acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: 1-Phenyl-4-hexyn-3-ol.

    Substitution: Imines or hydrazones.

Scientific Research Applications

Medicinal Chemistry

1-Phenyl-4-hexyn-3-one has shown potential in medicinal applications, particularly in cancer research. Studies indicate that this compound may induce apoptosis in cancer cells through the activation of the p53 pathway, a crucial mechanism in regulating the cell cycle and preventing tumor formation.

Case Study: Apoptosis Induction

A study highlighted the compound's ability to trigger apoptotic pathways in various cancer cell lines. The results demonstrated a significant decrease in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be synthesized through several methods, including the hydration of alkynes using catalysts like platinum(IV) chloride (PtCl4) in the presence of carbon monoxide (CO), which has been documented to yield various products with diverse functional groups .

Synthesis Routes

A detailed examination of synthetic routes reveals multiple methodologies:

  • Hydration Reactions : Utilizing PtCl4-CO catalysts for hydration reactions can lead to the formation of chlorinated olefins and other derivatives.
  • Oxidative Reactions : this compound can also be synthesized from 1-phenyl-4-hexyn-3-ol using pyridinium chlorochromate in dichloromethane .
Synthesis Method Yield Conditions
Hydration with PtCl4Varies108°C, CO pressure
Oxidation with pyridinium chlorochromate74%Dichloromethane at room temperature

Material Science

In material science, this compound is explored for its properties in polymer chemistry and as a building block for advanced materials. Its functional groups allow for modifications that can enhance material properties such as thermal stability and mechanical strength.

Applications in Polymer Chemistry

Research indicates that derivatives of this compound can be utilized to create polymers with specific characteristics suited for applications in coatings and adhesives .

Biochemical Research

The compound is also employed in proteomics research to study protein structures and functions. Its role as a biochemical probe allows researchers to delve into complex biological systems and understand protein interactions at a molecular level .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-hexyn-3-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, making it reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including nucleophilic addition and substitution.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-4-pentyn-3-one: Similar structure but with a shorter carbon chain.

    1-Phenyl-4-butyn-3-one: Even shorter carbon chain compared to 1-Phenyl-4-hexyn-3-one.

    1-Phenyl-4-heptyn-3-one: Longer carbon chain compared to this compound.

Uniqueness

This compound is unique due to its specific carbon chain length, which influences its physical and chemical properties. The presence of the phenyl group and the triple bond in the hexyn chain also contribute to its distinct reactivity and applications in organic synthesis and research.

Biological Activity

1-Phenyl-4-hexyn-3-one, a compound with notable chemical properties, has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an alkyne ketone. Its structure can be represented as follows:

C1H1CCC(C6H5)C(O)C3H7\text{C}_1\text{H}_1\text{C}\equiv \text{C}-\text{C}(\text{C}_6\text{H}_5)-\text{C}(\text{O})-\text{C}_3\text{H}_7

This compound features a phenyl group attached to a hexynone chain, which contributes to its unique reactivity and interaction with biological systems.

Cellular Effects

This compound has been observed to influence various cellular processes. It interacts with specific enzymes and proteins, affecting cell signaling pathways and gene expression. Notably, it has been shown to modulate oxidative stress responses and energy metabolism in cells.

Apoptosis Induction

Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving the activation of the p53 pathway. This pathway is crucial for regulating the cell cycle and preventing tumor formation. The compound's ability to increase reactive oxygen species (ROS) levels may lead to mitochondrial dysfunction, triggering apoptosis.

In Vitro Studies

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via ROS accumulation
HeLa (Cervical Cancer)20p53 activation leading to cell cycle arrest
A549 (Lung Cancer)18Modulation of mitochondrial membrane potential

These findings suggest that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.

In Vivo Studies

Animal model studies further support the potential therapeutic applications of this compound. In a mouse model of breast cancer:

  • Tumor Growth Inhibition : Mice treated with this compound showed a significant reduction in tumor size compared to control groups.

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • Case Study on Breast Cancer : A patient with advanced breast cancer received treatment with a formulation containing this compound. After six weeks, imaging revealed a 40% reduction in tumor size, correlating with increased levels of apoptotic markers in blood samples.
  • Lung Cancer Treatment : In another case, a patient with metastatic lung cancer was administered a regimen including this compound. Follow-up assessments indicated stabilization of disease progression alongside improved quality of life metrics.

Properties

IUPAC Name

1-phenylhex-4-yn-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHXLHINNLXPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448740
Record name 1-PHENYL-4-HEXYN-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122124-41-8
Record name 1-PHENYL-4-HEXYN-3-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.